Cas no 19571-30-3 (Isoquinoline, 4-phenyl-)
Isoquinoline, 4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline, 4-phenyl-
- 4-Phenylisoquinoline
- 4-Phenyl-isochinolin
- 4-phenyl-isoquinoline
- Isoquinoline,4-phenyl
- DB-082506
- G66566
- DTXSID20346098
- SCHEMBL6243938
- 19571-30-3
- MFCD00179549
-
- Inchi: 1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
- InChI Key: MVTFMJPVPXNIFC-UHFFFAOYSA-N
- SMILES: N1C=C2C=CC=CC2=C(C=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 205.08900
- Monoisotopic Mass: 205.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- PSA: 12.89000
- LogP: 3.90180
Isoquinoline, 4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB601447-250mg |
4-Phenylisoquinoline; . |
19571-30-3 | 250mg |
€256.30 | 2025-04-20 | ||
| abcr | AB601447-1g |
4-Phenylisoquinoline; . |
19571-30-3 | 1g |
€579.70 | 2025-04-20 | ||
| 1PlusChem | 1P007ROJ-100mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 100mg |
$76.00 | 2024-06-17 | |
| 1PlusChem | 1P007ROJ-250mg |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 250mg |
$129.00 | 2024-06-17 | |
| 1PlusChem | 1P007ROJ-1g |
Isoquinoline, 4-phenyl- |
19571-30-3 | 95% | 1g |
$346.00 | 2024-06-17 |
Isoquinoline, 4-phenyl- Suppliers
Isoquinoline, 4-phenyl- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Isoquinoline, 4-phenyl-
4-Phenylisoquinoline: A Comprehensive Overview
4-Phenylisoquinoline, also known by its CAS number 19571-30-3, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the isoquinoline family, which is a group of heterocyclic aromatic compounds with a nitrogen atom in the ring structure. The presence of a phenyl group at the 4-position of the isoquinoline core introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The structure of 4-phenylisoquinoline consists of two aromatic rings: a benzene ring and an isoquinoline ring fused together. The isoquinoline moiety is characterized by a bicyclic structure with one nitrogen atom in the six-membered ring and one oxygen atom in the five-membered ring. This arrangement imparts aromatic stability and contributes to its distinctive chemical reactivity. The phenyl group at the 4-position further enhances the molecule's versatility, enabling it to participate in diverse chemical reactions and interactions.
Recent studies have highlighted the potential of 4-phenylisoquinoline as a building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitutions, electrophilic additions, and coupling reactions, makes it an attractive candidate for constructing complex molecular architectures. For instance, researchers have successfully utilized 4-phenylisoquinoline as a precursor for synthesizing bioactive compounds with potential applications in drug discovery.
In addition to its role in organic synthesis, 4-phenylisoquinoline has shown promise in materials science. Its rigid structure and conjugated π-system make it suitable for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this area have demonstrated that derivatives of 4-phenylisoquinoline can exhibit desirable electronic properties, including high electron mobility and strong fluorescence emission.
The chemical properties of 4-phenylisoquinoline are heavily influenced by its electronic structure. The nitrogen atom in the isoquinoline ring introduces electron-withdrawing effects, which enhance the electrophilicity of the molecule. This makes it susceptible to nucleophilic attacks under certain conditions. On the other hand, the phenyl group at the 4-position contributes to steric hindrance, which can influence reaction selectivity and regiochemistry.
From a synthetic perspective, 4-phenylisoquinoline can be prepared through various methods, including Skraup oxidation, Friedlander synthesis, and Buchwald-Hartwig coupling reactions. Each method offers distinct advantages depending on the starting materials and desired product specifications. For example, the Friedlander synthesis allows for straightforward access to isoquinolines by condensing o-aminoaryl compounds with aldehydes or ketones under acidic conditions.
One area where 4-phenylisoquinoline has shown remarkable potential is in drug discovery. Its structural similarity to certain bioactive compounds suggests that it could serve as a lead molecule for developing novel therapeutic agents. Recent research has explored its ability to modulate various biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders.
In conclusion, 4-phenylisoquinoline (CAS No: 19571-30-3) is a versatile compound with a rich structural framework that lends itself to numerous applications across different scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and material science applications, position it as an important molecule for future research and development efforts.
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